

# An In-depth Technical Guide to Metalaxyl-M (C<sub>15</sub>H<sub>21</sub>NO<sub>4</sub>)

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## Compound of Interest

Compound Name: Metalaxyl-M

Cat. No.: B166274

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Metalaxyl-M**, the R-enantiomer of metalaxyl, is a high-efficacy, systemic phenylamide fungicide with the chemical formula C<sub>15</sub>H<sub>21</sub>NO<sub>4</sub>. It offers targeted control of plant diseases caused by Oomycete pathogens, such as those from the Pythium and Phytophthora genera.<sup>[1][2]</sup> Its specific mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I, a mechanism that provides both protective and curative effects in a wide range of agricultural and horticultural crops.<sup>[1][3][4]</sup> This document provides a comprehensive technical overview of **Metalaxyl-M**, including its chemical properties, mechanism of action, synthesis, biological activity, toxicological profile, and detailed experimental protocols for its analysis.

## Chemical and Physical Properties

**Metalaxyl-M** is a white to pale yellow crystalline solid or viscous liquid.<sup>[5][6]</sup> As the biologically active enantiomer, it provides the same level of disease control as racemic metalaxyl but at significantly lower application rates.<sup>[5][7]</sup> This increased efficiency reduces the chemical load on the environment.<sup>[3]</sup> Key quantitative data are summarized in Table 1.

Property	Value	Reference
Chemical Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>4</sub>	[4][5]
Molecular Weight	279.33 g/mol	[4][8][9]
CAS Number	70630-17-0	[4][6]
IUPAC Name	methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate	[4][6]
Appearance	White crystalline solid / Pale yellow, clear viscous liquid	[5][6]
Melting Point	71.8-72.3 °C (for racemic Metalaxyl)	[10]
Boiling Point	Decomposes at ~270°C	[6]
Water Solubility	26 g/L at 25°C	[6]
Vapor Pressure	3.3 x 10 <sup>-3</sup> Pa at 25°C	[6]
Log P (Octanol/Water)	1.71	[6]

## Mechanism of Action

The primary mode of action for **Metalaxyl-M** is the specific inhibition of protein synthesis in Oomycete fungi by interfering with the synthesis of ribosomal RNA.[4][11] It selectively targets the fungal RNA polymerase I enzyme, which is responsible for transcribing rDNA into rRNA, a critical component of ribosomes.[1][3][12] By disrupting this process, **Metalaxyl-M** halts the production of new ribosomes, which in turn stops protein synthesis and prevents further fungal growth, including spore germination and mycelial development.[3][13][14] This targeted action is highly selective for Oomycetes and does not affect beneficial fungi.[1]

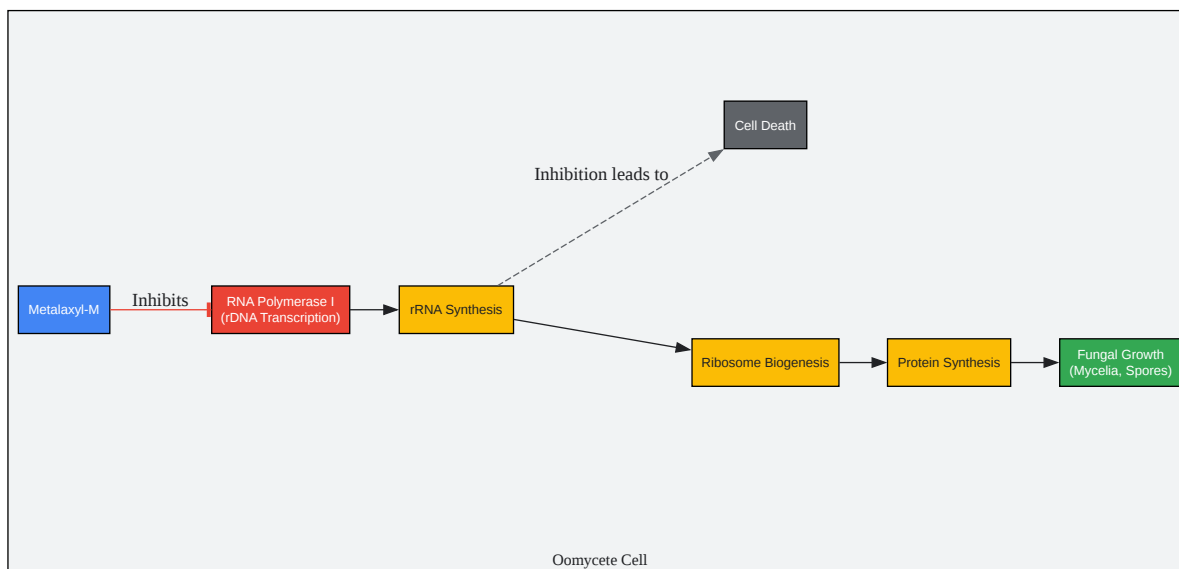


Diagram 1: Mechanism of Action of Metalaxyl-M

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Diagram 1: Inhibition of rRNA synthesis by **Metalaxyl-M** in Oomycetes.

## Chemical Synthesis Overview

The industrial synthesis of **Metalaxyl-M** involves a multi-step process. A common route begins with the alkylation of 2,6-dimethylaniline (2,6-xylydine) with a chiral methyl 2-bromopropionate derivative to form the key D-alaninate intermediate.<sup>[15]</sup> This intermediate is then acylated by reacting it with methoxyacetyl chloride.<sup>[15][16]</sup> The final step is a purification process to ensure a high concentration of the active R-enantiomer, typically achieving a purity of at least 97%.<sup>[17]</sup>

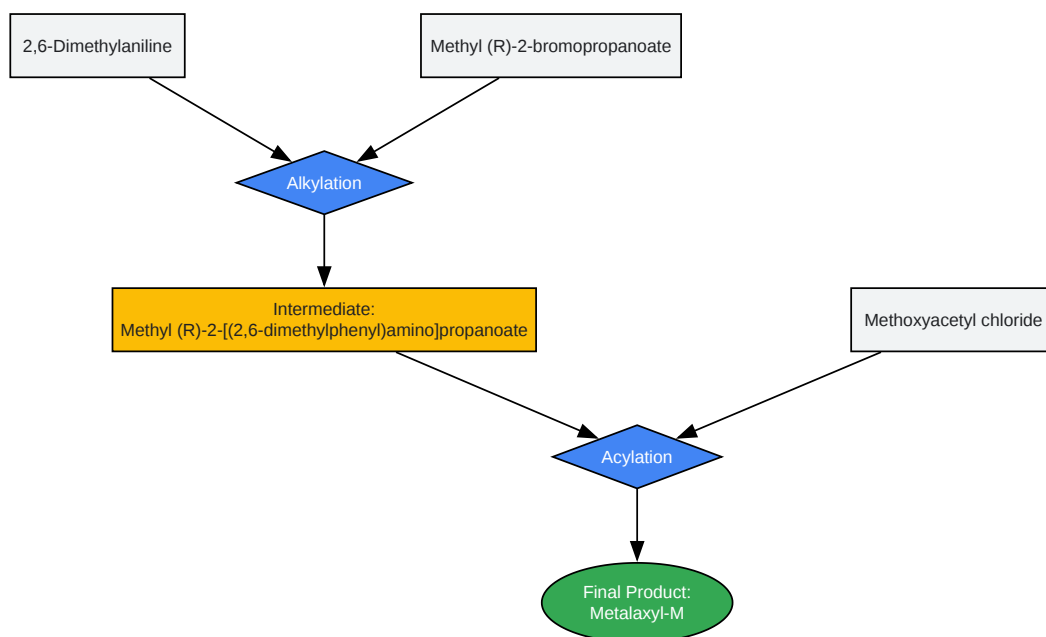


Diagram 2: Simplified Synthesis Workflow for Metalaxyl-M

[Click to download full resolution via product page](#)Diagram 2: Simplified synthesis workflow for **Metalaxyl-M**.

## Biological Activity and Fungicidal Spectrum

**Metalaxyl-M** is highly effective against a specific group of plant pathogens, the Oomycetes. It is not effective against true fungi.[1][3] Its systemic properties allow it to be absorbed through the roots, stems, and leaves, and then translocated throughout the plant, protecting both existing tissues and new growth.[1][13] This makes it suitable for various application methods including foliar spray, soil drench, and seed treatment.[3][5]

Target Pathogen Genus	Common Diseases Caused	Example Crops
Phytophthora	Late Blight, Root Rot, Crown Rot	Potato, Tomato, Citrus, Avocado
Pythium	Damping-off, Root Rot	Vegetables, Ornamentals, Turf
Plasmopara	Downy Mildew	Grapes
Peronospora	Downy Mildew	Tobacco, Onions, Hops, Lettuce
Peronosclerospora	Downy Mildew	Maize, Sorghum

## Toxicological Profile

**Metalaxyl-M** exhibits low acute toxicity to mammals, birds, and bees.[\[5\]](#)[\[10\]](#) The toxicological data for the racemic mixture (Metalaxyl) is often used for assessment, with the understanding that **Metalaxyl-M** presents a similar profile.[\[6\]](#)[\[18\]](#)

Parameter	Value	Species	Reference
Acute Oral LD <sub>50</sub>	669 mg/kg (Metalaxyl)	Rat	<a href="#">[10]</a>
Acute Oral LD <sub>50</sub>	566 mg/kg (Metalaxyl)	Rat	<a href="#">[19]</a>
Acute Dermal LD <sub>50</sub>	> 3100 mg/kg (Metalaxyl)	Rat	<a href="#">[10]</a>
Acute Contact LD <sub>50</sub> (48h)	> 25 µg/bee	Bee	<a href="#">[20]</a>
LC <sub>50</sub> (14d)	830 mg a.i./kg	Earthworm	<a href="#">[20]</a>
Aquatic LC <sub>50</sub> (96h)	> 100 mg/L	Rainbow Trout, Carp	<a href="#">[10]</a>
Human ADI (Group)	0 - 0.08 mg/kg bw	(for Metalaxyl & Metalaxyl-M)	<a href="#">[6]</a> <a href="#">[18]</a>

## Experimental Protocols

## Protocol: Quantification of Metalaxyl-M by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the determination of **Metalaxyl-M** in technical materials or formulations.

1. Principle: The concentration of **Metalaxyl-M** is determined by high-performance liquid chromatography using a reversed-phase column and UV detection.

2. Reagents and Materials:

- **Metalaxyl-M** reference standard (known purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium formate or other suitable buffer
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 µm)

3. Instrumentation:

- HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Data acquisition and processing software.

4. Chromatographic Conditions (Typical):

- Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 65:35 v/v).[\[21\]](#)
- Flow Rate: 1.0 mL/min.[\[21\]](#)
- Column Temperature: 30°C (or ambient).

- Detection Wavelength: 210 nm or 275 nm.[21][22]
- Injection Volume: 10-20 µL.

#### 5. Procedure:

- Standard Preparation: Accurately weigh a known amount of **Metalaxyl-M** reference standard and dissolve in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.
- Sample Preparation: Accurately weigh a sample containing **Metalaxyl-M**, dissolve it in the mobile phase, sonicate if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range.
- Analysis: Filter all solutions through a 0.45 µm filter before injection. Inject the calibration standards followed by the sample solutions into the HPLC system.
- Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of **Metalaxyl-M** in the sample by comparing its peak area to the calibration curve.

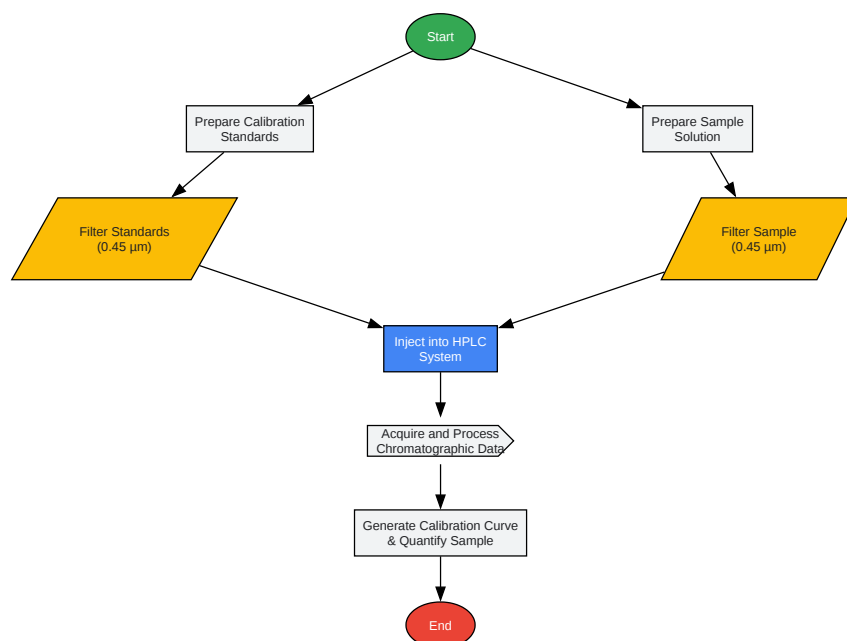


Diagram 3: General Workflow for HPLC Analysis of Metalaxyl-M

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Diagram 3: General workflow for HPLC analysis of **Metalaxyl-M**.

## Conclusion

**Metalaxyl-M** remains a cornerstone for the management of Oomycete pathogens in modern agriculture. Its high specific activity, systemic properties, and well-defined mechanism of action make it an effective tool for integrated disease management programs.[1][3] Understanding its chemical properties, biological activity, and analytical methodologies is critical for its responsible and effective use in research, development, and crop protection. Continuous monitoring for resistance and adherence to resistance management strategies are essential to preserve its long-term efficacy.[13][15]



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- To cite this document: BenchChem. [An In-depth Technical Guide to Metalaxyl-M ( $C_{15}H_{21}NO_4$ )]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166274#metalaxyl-m-chemical-formula-c-h-no]

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